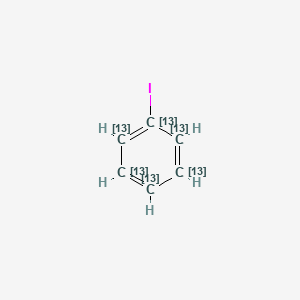
Iodobenzene-13C6
Übersicht
Beschreibung
Iodobenzene-13C6 is a stable isotope-labeled compound where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. Its chemical formula is 13C6H5I, and it has a molecular weight of 209.96 g/mol . This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iodobenzene-13C6 can be synthesized through the iodination of benzene-13C6. One common method involves the diazotization of aniline-13C6 followed by the Sandmeyer reaction. In this process, aniline-13C6 is first diazotized using hydrochloric acid and sodium nitrite at low temperatures. The resulting phenyldiazonium chloride-13C6 is then treated with potassium iodide, leading to the formation of this compound .
Another method involves the direct iodination of benzene-13C6 using iodine and nitric acid. This reaction is typically carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity and yield of the final product. The product is then subjected to rigorous quality control measures to confirm its isotopic enrichment and chemical purity .
Analyse Chemischer Reaktionen
Types of Reactions
Iodobenzene-13C6 undergoes various types of chemical reactions, including:
Substitution Reactions: It readily participates in nucleophilic substitution reactions due to the relatively weak carbon-iodine bond.
Oxidation Reactions: this compound can be oxidized to form iodosobenzene-13C6 and other higher oxidation state compounds.
Coupling Reactions: It is commonly used in metal-catalyzed coupling reactions such as the Sonogashira coupling, Heck reaction, and Suzuki coupling.
Common Reagents and Conditions
Grignard Reagent Formation: Reacts with magnesium to form phenylmagnesium iodide-13C6, a useful intermediate in organic synthesis.
Oxidative Addition: In metal-catalyzed reactions, this compound undergoes oxidative addition to form metal-aryl complexes.
Major Products
Phenylmagnesium Iodide-13C6: Formed in Grignard reactions.
Iodobenzene Dichloride-13C6: Formed in reactions with chlorine.
Coupling Products: Various biaryl compounds formed in coupling reactions.
Wissenschaftliche Forschungsanwendungen
Iodobenzene-13C6 is widely used in scientific research due to its isotopic labeling, which provides unique advantages in various applications:
Chemistry: Used as a tracer in mechanistic studies and to investigate reaction pathways.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Utilized in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: Applied in the synthesis of complex organic molecules and materials science.
Wirkmechanismus
The mechanism of action of iodobenzene-13C6 in chemical reactions involves the cleavage of the carbon-iodine bond, which facilitates various substitution and coupling reactions. In metal-catalyzed reactions, the compound undergoes oxidative addition to form metal-aryl complexes, which then participate in subsequent steps of the catalytic cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fluorobenzene-13C6
- Chlorobenzene-13C6
- Bromobenzene-13C6
- Aniline-13C6
- Benzene-13C6
Uniqueness
Iodobenzene-13C6 is unique due to the presence of the iodine atom, which makes it more reactive in substitution and coupling reactions compared to its fluorinated, chlorinated, and brominated counterparts. The isotopic labeling with carbon-13 provides additional advantages in tracing and mechanistic studies, making it a valuable tool in scientific research .
Eigenschaften
IUPAC Name |
iodo(1,2,3,4,5,6-13C6)cyclohexatriene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHMUERNLJLMHN-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675977 | |
| Record name | 1-Iodo(~13~C_6_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.964 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104130-35-0 | |
| Record name | 1-Iodo(~13~C_6_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104130-35-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


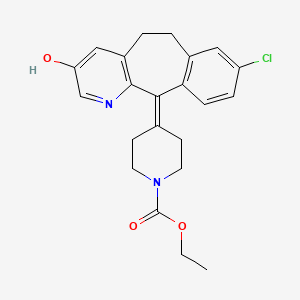
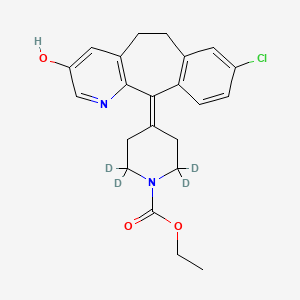
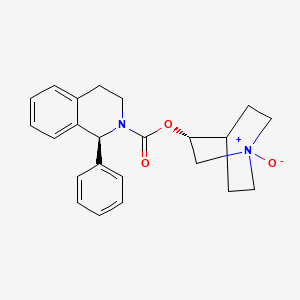
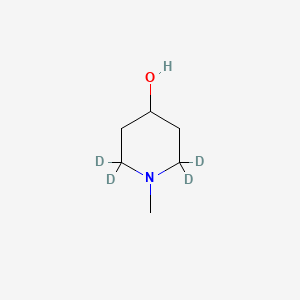
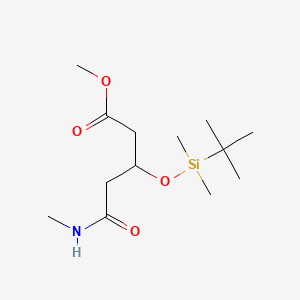

![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)
![5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide](/img/structure/B564400.png)
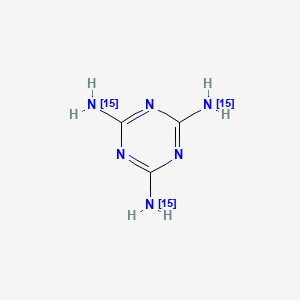
![(3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid](/img/structure/B564405.png)


